molecular formula C11H9BrClN B3184179 4-Bromo-8-chloro-2,6-dimethylquinoline CAS No. 1070879-70-7

4-Bromo-8-chloro-2,6-dimethylquinoline

Katalognummer: B3184179
CAS-Nummer: 1070879-70-7
Molekulargewicht: 270.55 g/mol
InChI-Schlüssel: BSNZKNDQORFNPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-8-chloro-2,6-dimethylquinoline (molecular formula: C₁₁H₉BrClN) is a halogenated quinoline derivative with bromine and chlorine substituents at positions 4 and 8, respectively, and methyl groups at positions 2 and 6.

Key identifiers include:

  • SMILES: CC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl
  • InChIKey: XKEXCBVAJCIAMY-UHFFFAOYSA-N
  • CAS Registry Number: CID 43668595 .

Eigenschaften

CAS-Nummer

1070879-70-7

Molekularformel

C11H9BrClN

Molekulargewicht

270.55 g/mol

IUPAC-Name

4-bromo-8-chloro-2,6-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3

InChI-Schlüssel

BSNZKNDQORFNPX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Br

Kanonische SMILES

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Quinoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 4-bromo-8-chloro-2,6-dimethylquinoline with structurally related compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-8-chloro-2,6-dimethylquinoline C₁₁H₉BrClN Br (4), Cl (8), CH₃ (2,6) 270.5 Halogenated intermediate, structural analog for drug design
4-Chloro-2,6-dimethylquinoline C₁₁H₁₀ClN Cl (4), CH₃ (2,6) 183.7 m.p. 69–70°C; precursor to kynurenic acid derivatives
4-Bromo-8-methoxyquinoline C₁₀H₈BrNO Br (4), OCH₃ (8) 254.1 Coplanar crystal structure; radiopharmaceutical precursor
4-Amino-8-chloro-2,6-dimethylquinoline C₁₁H₁₁ClN₂ NH₂ (4), Cl (8), CH₃ (2,6) 206.7 Polar surface area 38.9 Ų; potential bioactive applications
a) Halogen vs. Amino Groups
  • 4-Bromo-8-chloro-2,6-dimethylquinoline: Bromine and chlorine act as leaving groups, enabling nucleophilic substitution reactions. This makes the compound suitable for synthesizing analogs with tailored bioactivity .
b) Methoxy vs. Methyl Groups
  • 4-Bromo-8-methoxyquinoline: The methoxy group at position 8 increases electron density on the quinoline ring, influencing intermolecular interactions (e.g., C–H⋯π packing in crystals). This compound’s coplanar structure aids in radiopharmaceutical design .
  • 4-Chloro-2,6-dimethylquinoline: Methyl groups at positions 2 and 6 introduce steric hindrance, affecting reaction kinetics in derivatization (e.g., oxidation to kynurenic acid) .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-8-chloro-2,6-dimethylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, bromination of 8-chloro-2,6-dimethylquinoline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux can introduce the bromine substituent at the 4-position. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (6–8 hours) to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >95% purity .

Q. How can X-ray crystallography and NMR spectroscopy resolve the structural ambiguities of this compound?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) is ideal for confirming the bromine and chlorine positions in the quinoline ring. For NMR, 1H^1H- and 13C^{13}C-NMR spectra should show distinct peaks for methyl groups (δ ~2.5 ppm for CH3_3) and aromatic protons (δ 7.2–8.5 ppm). Coupling constants in 1H^1H-NMR can differentiate between adjacent substituents (e.g., H-3 and H-5). Discrepancies between experimental and predicted spectra may indicate tautomeric forms or impurities, necessitating cross-validation with mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities (<2%).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability).
  • Storage : Store at –20°C under inert gas (argon) to prevent halogen degradation. Purity certificates (CoA) from suppliers should specify batch-specific HPLC and elemental analysis data .

Advanced Research Questions

Q. How does the substitution pattern of 4-Bromo-8-chloro-2,6-dimethylquinoline influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at the 4-position is highly reactive in Suzuki-Miyaura couplings due to steric accessibility. However, the electron-withdrawing chlorine at the 8-position may reduce catalytic efficiency. Optimize conditions using Pd(PPh3_3)4_4 (2 mol%), K2 _2CO3 _3 as base, and toluene/water (3:1) at 80°C. Monitor regioselectivity via LC-MS to detect undesired homocoupling byproducts. Comparative studies with analogues (e.g., 4-Bromo-6-chloroquinoline) reveal that methyl groups at C-2 and C-6 enhance steric hindrance, slowing reaction rates .

Q. What computational strategies predict the biological activity of this compound against microbial targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN). The bromine and chlorine atoms may form halogen bonds with Arg1216.
  • QSAR Modeling : Train models on datasets of fluorinated quinolines to correlate substituent electronegativity with antimicrobial IC50_{50}. Methyl groups may enhance lipophilicity, improving membrane permeability .
  • In Vitro Validation : Pair computational predictions with MIC assays against E. coli and S. aureus to test synergy between halogenation and alkylation effects .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example:
  • If NMR shows two methyl group signals but X-ray reveals a single conformation, perform variable-temperature NMR to detect restricted rotation.
  • Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare optimized gas-phase structures with crystallographic coordinates. Energy differences >5 kJ/mol suggest packing forces distorting the structure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.